molecular formula C22H19N3O4S B11631861 (6Z)-5-imino-3-phenyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-3-phenyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11631861
M. Wt: 421.5 g/mol
InChI Key: MTSZQFMAXUPQRE-IOBVOHSESA-N
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Description

(6Z)-5-imino-3-phenyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as an imino group, a phenyl group, and a trimethoxybenzylidene group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-imino-3-phenyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with a thiazolopyrimidine precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-imino-3-phenyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-5-imino-3-phenyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents. Research has focused on its potential use in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (6Z)-5-imino-3-phenyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar thiazolopyrimidine cores but different substituents.

    Benzylidene Derivatives: Compounds with benzylidene groups attached to different core structures.

    Imino Derivatives: Compounds with imino groups attached to various core structures.

Uniqueness

The uniqueness of (6Z)-5-imino-3-phenyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one lies in its combination of functional groups and its specific structural arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

(6Z)-5-imino-3-phenyl-6-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C22H19N3O4S/c1-27-17-10-13(11-18(28-2)19(17)29-3)9-15-20(23)25-16(14-7-5-4-6-8-14)12-30-22(25)24-21(15)26/h4-12,23H,1-3H3/b15-9-,23-20?

InChI Key

MTSZQFMAXUPQRE-IOBVOHSESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4

Origin of Product

United States

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